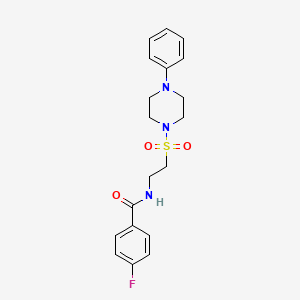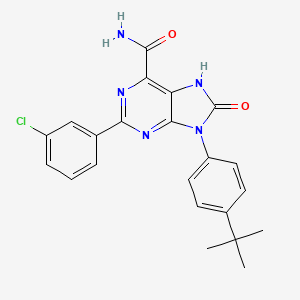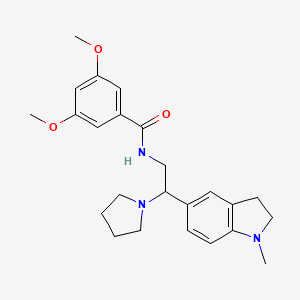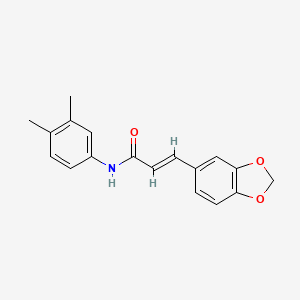![molecular formula C9H12O3 B2355844 Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate CAS No. 2248282-13-3](/img/structure/B2355844.png)
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bicyclic lactone that has been synthesized using different methods.1.25.13]octane-2-carboxylate.
Mécanisme D'action
The mechanism of action of Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yield with high purity. In addition, the compound has been extensively studied, and there is a significant amount of literature available on its properties and potential applications. However, there are also some limitations to using Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate in lab experiments. For example, the compound may be unstable under certain conditions, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate. One area of interest is the development of new synthetic methods for the compound. This could involve the use of different starting materials or the optimization of existing methods. Another area of interest is the elucidation of the compound's mechanism of action. This could involve the use of advanced techniques such as X-ray crystallography or molecular modeling. Finally, there is a need for further studies on the potential applications of Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate in fields such as medicine, materials science, and organic chemistry.
In conclusion, Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate is a compound that has significant potential for applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.
Méthodes De Synthèse
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate can be synthesized using different methods. One of the most common methods is the reaction of 2,3-dimethyl-2-butene-1,4-diol with maleic anhydride in the presence of toluene and p-toluenesulfonic acid. The reaction produces the desired compound in good yield with high purity.
Applications De Recherche Scientifique
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In addition, Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate has been used as a chiral building block in the synthesis of other compounds.
Propriétés
IUPAC Name |
methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-7(10)6-2-8(6)3-9(4-8)5-12-9/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMUMRKSBAPROE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CC3(C2)CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate](/img/structure/B2355767.png)

![[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2355769.png)

![1-(4-chlorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2355771.png)
![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355772.png)

![8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2355779.png)

![ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2355781.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2355782.png)